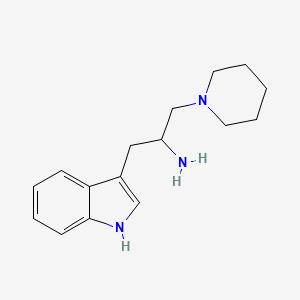

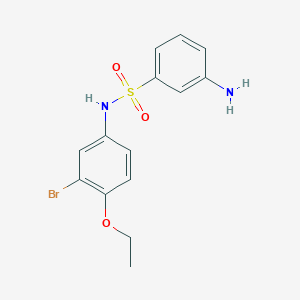

1-(1H-Indol-3-yl)-3-piperidin-1-ylpropan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are significant due to their wide spectrum of biological activities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

Indole derivatives have been synthesized using various methods. For example, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The conformational space of these molecules was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level . 14 conformers of lowest energy were obtained .Chemical Reactions Analysis

Indole readily reacts with hard and soft electrophiles due to its electron-rich character . For instance, new 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles have been obtained from the addition of indole to a variety of aldehydes under neat conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. For example, 1H-Indole-3-acetic acid has a molecular weight of 175.18 g/mol and a boiling point of 167-168 °C .Scientific Research Applications

Heterocyclic Amines in Scientific Research

Heterocyclic aromatic amines (HAAs) have been extensively studied for their carcinogenic potential. Research has shown that humans are exposed to HAAs through cooked meats and that these compounds can be found in the urine of healthy individuals consuming a normal diet. The presence of HAAs like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and others in human urine indicates ongoing exposure to these carcinogens, which may not be formed endogenously (Ushiyama et al., 1991). Another study highlighted the risk of kidney stones associated with HAAs, pointing towards the potential health impacts of these compounds beyond their carcinogenicity (Zhang et al., 2022).

Glucagon-Like Peptide-1 (GLP-1) in Diabetes Research

GLP-1 has been a focal point in diabetes research due to its insulinotropic properties and its ability to lower blood glucose levels. Studies have demonstrated that GLP-1 can normalize fasting hyperglycemia in Type 2 diabetic patients, highlighting its potential as a therapeutic agent (Nauck et al., 1993). Additionally, GLP-1's effects on gastric motility and appetite regulation have been investigated, showing its potential to reduce food intake and influence weight management in humans (Gutzwiller et al., 1999).

Mechanism of Action

Target of Action

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of targets.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives, it is likely that the compound affects multiple pathways . The downstream effects of these pathway alterations would depend on the specific targets and modes of action of the compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it is likely that the compound has diverse effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

The development of new indole derivatives with improved properties and reduced side effects is an active area of research. These compounds have potential applications in the treatment of various diseases, including cancer and microbial infections . Further studies are needed to fully understand their mechanisms of action and to optimize their therapeutic potential.

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3/c17-14(12-19-8-4-1-5-9-19)10-13-11-18-16-7-3-2-6-15(13)16/h2-3,6-7,11,14,18H,1,4-5,8-10,12,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPFKWHOHHGMEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2835742.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2835745.png)

![2-(4-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2835746.png)

![N-(1-cyanocyclopentyl)-6-cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2835747.png)

![6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2835754.png)

![N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2835755.png)

![2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2835757.png)

![6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one](/img/structure/B2835758.png)

![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2835762.png)